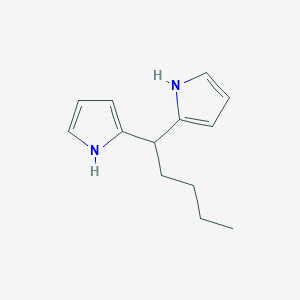

2,2'-Pentylidenebis(1H-pyrrole)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2’-Pentylidenebis(1H-pyrrole) is a chemical compound that falls under the category of pyrrole derivatives . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

The synthesis of pyrrole derivatives has been a topic of interest in recent research. Various methods have been developed for the synthesis of N-substituted pyrroles, including the Paal-Knorr pyrrole condensation, metal-catalyzed conversion of primary diols and amines, and Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines . These methods have been found to be efficient and offer good tolerance to sensitive functional groups .Applications De Recherche Scientifique

Catalytic Synthesis of Pyrroles

2,2'-Pentylidenebis(1H-pyrrole) is structurally related to pyrroles, which are crucial heterocycles in various fields. A novel catalytic method for the synthesis of pyrroles involves a formal [2+2+1] reaction utilizing alkynes and diazenes with Ti-catalysis, highlighting an early transition-metal redox catalysis mechanism. This process, leading to the synthesis of penta- and trisubstituted pyrroles, underscores the significance of pyrrole derivatives in chemical synthesis and material science applications (Gilbert, Hue, & Tonks, 2016).

Pyrrole-based Materials

Electrochemically synthesized N-substituted poly(bis-pyrrole) films demonstrate significant electrochromic properties and ion receptor capabilities. These materials transition between multiple color states upon oxidation and reduction, showcasing their potential in advanced material applications such as metal recovery and ion sensing (Mert, Demir, & Cihaner, 2013).

Multicomponent Pyrrole Syntheses

Recent advances in multicomponent reactions (MCRs) for synthesizing pyrrole derivatives highlight their efficiency and environmental friendliness. These methods provide access to variously substituted and functionalized pyrroles, essential for progress in biology and materials science (Estévez, Villacampa, & Menéndez, 2014).

Pyrrole Derivatives in Organic Electronics

The synthesis of pyrrole-fused azacoronene derivatives and their optical and electronic properties analysis reveal the impact of replacing pyrrole rings with dialkoxybenzenes. This adjustment significantly affects the electronic communication within the molecules, influencing their potential in organic electronics and photocatalysis applications (Takase et al., 2013).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have demonstrated efficiency as corrosion inhibitors for carbon steel in hydrochloric acid, indicating the potential of pyrrole derivatives in industrial applications related to material protection and longevity (Zarrouk et al., 2015).

Orientations Futures

Pyrrole derivatives, including 2,2’-Pentylidenebis(1H-pyrrole), have potential applications in pharmaceuticals, organic materials, natural products, and bioactive molecules . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

Mécanisme D'action

Target of Action

Similar compounds such as pyrrolopyrazine derivatives have shown a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It is suggested that the compound might interact with its targets through a mechanism involving C–C bond cleavage and new C–C and C–N bond formation .

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Based on the broad range of biological activities exhibited by similar compounds, it can be inferred that the compound might have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-3-6-11(12-7-4-9-14-12)13-8-5-10-15-13/h4-5,7-11,14-15H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXGXWFZJKZNCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CN1)C2=CC=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2581297.png)

![(4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-7-phenyl-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2581298.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581300.png)

![N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2581305.png)

![5-methyl-N-[2-(methylsulfanyl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581312.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2581317.png)